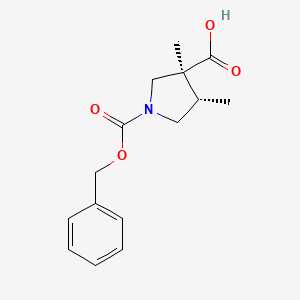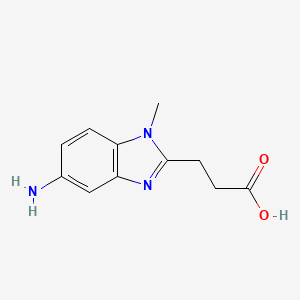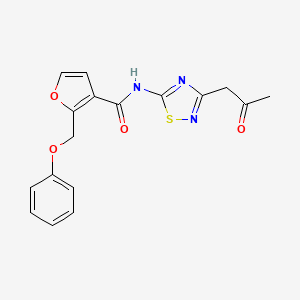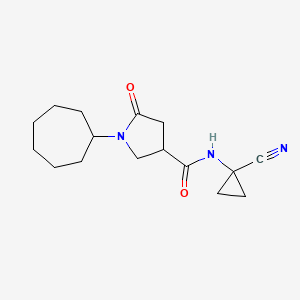
Tributyl-(4,6-dimethylpyrimidin-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl-(4,6-dimethylpyrimidin-2-yl)stannane is a compound that is part of the organotin chemistry domain. Organotin compounds are known for their diverse applications and reactivity due to the presence of tin-carbon bonds. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the reactivity and properties of related organotin compounds, which can be used to infer some aspects of the compound of interest.
Synthesis Analysis
The synthesis of organotin compounds often involves the reaction of organotin halides with organometallic reagents. For example, tributyl-1,2-propadienylstannane can be synthesized through the addition of tributyltin chloride to a solution of propargylmagnesium bromide in diethyl ether, resulting in a mixture that includes the desired product along with a minor impurity . This method reflects a general approach to synthesizing organotin compounds, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex, as demonstrated by bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane, which features a tin-carbon double bond and has been characterized by X-ray analysis . The structure of this compound reveals long intracyclic Sn-C bonds and a planar four-membered ring. Such detailed structural analysis is crucial for understanding the reactivity and properties of organotin compounds.
Chemical Reactions Analysis
Organotin compounds exhibit a wide range of reactivities. For instance, dibutyl(trifluoromethanesulfoxy)stannane is used for highly diastereoselective hydrostannylation of allyl and homoallyl alcohols . The stereochemical outcomes of these reactions can be explained by the coordination of the hydroxy group to the Lewis acidic tin center. Similarly, bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane reacts with compounds having active hydrogen atoms and with lithium aluminium hydride to give corresponding stannanes . These examples highlight the diverse chemical reactivity of organotin compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds can vary widely. Tributyl-1,2-propadienylstannane is a colorless liquid that is soluble in common organic solvents and must be stored at low temperatures due to its moisture sensitivity and toxicity . It is also harmful to aquatic organisms. These properties are indicative of the care that must be taken when handling organotin compounds, including this compound.
Aplicaciones Científicas De Investigación
1. Synthesis of Heterocyclic Compounds
Organotin reagents like Tributyl(3,3,3-trifluoro-1-propynyl)stannane have been utilized in the synthesis of various heterocyclic compounds, which are valuable as building blocks for introducing functional groups such as aryl groups or iodine into more complex molecules (Hanamoto, Hakoshima & Egashira, 2004).
2. Preparation of Novel Rhenium(I) Complexes
The Stille coupling involving organotin compounds has facilitated the preparation of novel pyridine/thiophene hybrid ligands, leading to the synthesis of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes. These complexes have been characterized extensively and hold promise in various scientific applications (Farrell, Becker, Lavoie, Shaw & Ziegler, 2004).
3. Selenostannylation of Arynes
In a study, organotin compounds were used to prepare tributyl[(phenylselanyl)aryl]stannanes under mild conditions. This method of selenostannylation signifies the versatility of organotin compounds in facilitating various organic reactions (Toledo, Comasseto, Raminelli, Prestes & Universitária, 2010).
4. Insights into Carbon Dioxide Reactivity
Research on organotin compounds like tributyl derivatives has provided valuable insights into the reactivity of carbon dioxide with Sn−O bonds. This research is crucial for understanding the mechanisms involved in the synthesis of industrially significant compounds like dimethyl carbonate (Ballivet-Tkatchenko, Douteau & Stutzmann, 2000).
5. Novel Reagents for Organic Synthesis
Organotin compounds have been investigated as reagents in various organic synthesis processes, such as the preparation of styryllithium intermediates through transmetalation of beta-tributyl(styryl)stannanes (Rim & Son, 2003).
Propiedades
IUPAC Name |
tributyl-(4,6-dimethylpyrimidin-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-5-3-6(2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHVNCHZBCXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)


![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)

